2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2548995-16-8
VCID: VC11841260
InChI: InChI=1S/C21H24N6O/c1-14-15(2)22-20(16-6-7-16)24-21(14)26-11-9-25(10-12-26)18-13-19(28)27-8-4-3-5-17(27)23-18/h3-5,8,13,16H,6-7,9-12H2,1-2H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)C5CC5)C
Molecular Formula: C21H24N6O
Molecular Weight: 376.5 g/mol

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 2548995-16-8

Cat. No.: VC11841260

Molecular Formula: C21H24N6O

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one - 2548995-16-8

Specification

CAS No. 2548995-16-8
Molecular Formula C21H24N6O
Molecular Weight 376.5 g/mol
IUPAC Name 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C21H24N6O/c1-14-15(2)22-20(16-6-7-16)24-21(14)26-11-9-25(10-12-26)18-13-19(28)27-8-4-3-5-17(27)23-18/h3-5,8,13,16H,6-7,9-12H2,1-2H3
Standard InChI Key TVFVSZWEVIDFPK-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)C5CC5)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)C5CC5)C

Introduction

Potential Biological Activities

Compounds with similar structures have been explored for various biological activities:

  • Enzyme Inhibition: Pyrimidine derivatives are known to inhibit enzymes involved in cancer and viral replication.

  • Receptor Modulation: Piperazine and pyrido[1,2-a]pyrimidine moieties can interact with receptors, influencing neurotransmitter activity or hormone regulation.

  • Antimicrobial Activity: Some pyrimidine derivatives exhibit antibacterial or antifungal properties.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and pyrido[1,2-a]pyrimidine rings, followed by the introduction of the cyclopropyl and piperazine groups. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Research Findings and Future Directions

While specific research findings on 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one are not available, compounds with similar structures have shown promise in various therapeutic areas. Future research should focus on synthesizing this compound and evaluating its biological activity, pharmacokinetics, and potential therapeutic applications.

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